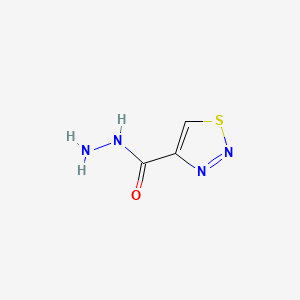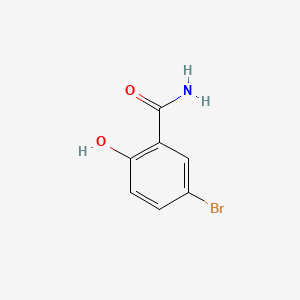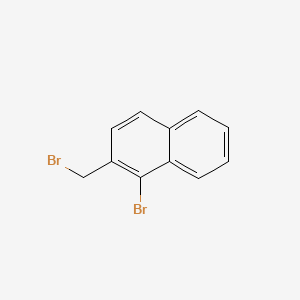
1-Bromo-2-(bromomethyl)naphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to 1-Bromo-2-(bromomethyl)naphthalene involves strategic functionalization of the naphthalene core. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) from 1,8-dibromonaphthalene under anhydrous conditions highlights the potential to generate complex molecules through halogen activation and subsequent reactions (Saitoh, Yoshida, & Ichikawa, 2006). Similarly, Suzuki–Miyaura reactions of bromo-trifluoromethanesulfonyloxy-naphthalenes have been employed to achieve aryl-substituted naphthalenes, showcasing the chemoselectivity and versatility in synthesizing naphthalene derivatives (Hassan, Hussain, Villinger, & Langer, 2012).
Molecular Structure Analysis
The molecular structure of 1,8-di(bromomethyl)naphthalene, a compound closely related to 1-Bromo-2-(bromomethyl)naphthalene, has been elucidated through X-ray crystallography and nuclear magnetic resonance (NMR) studies. These investigations revealed significant insights into the conformation and electronic interactions within such molecules, emphasizing the importance of halogen...halogen interactions and molecular symmetry in defining their structural properties (Robert, Sherfinski, Marsh, & Roberts, 1974).
Chemical Reactions and Properties
1-Bromo-2-(bromomethyl)naphthalene and its derivatives exhibit a range of chemical behaviors attributed to the presence of bromomethyl groups. These groups facilitate various organic transformations, including cross-coupling reactions, which are pivotal in synthesizing complex organic molecules. The unique reactivity patterns of these bromomethylated naphthalenes offer avenues for creating novel organic compounds with potential applications in material science and organic electronics (Higashi, Uemura, Inami, & Mochizuki, 2009).
Physical Properties Analysis
The physical properties of 1-Bromo-2-(bromomethyl)naphthalene derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by the substitution pattern on the naphthalene core. Structural investigations have shown that interactions like Br...Br contacts and C-H...Br hydrogen bonds play crucial roles in determining the solid-state packing and, consequently, the physical properties of these compounds (Kuś, Jones, Kusz, & Książek, 2023).
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-(bromomethyl)naphthalene derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The bromomethyl groups serve as reactive sites for nucleophilic substitution reactions, facilitating the synthesis of a wide array of functionalized naphthalene derivatives. These chemical properties are essential for the development of new materials and molecules with specific functionalities (Doria, Di Antonio, Benotti, Verga, & Freccero, 2009).
Aplicaciones Científicas De Investigación
Synthesis of Core-Substituted Naphthalene Derivatives : 1-Bromo-2-(bromomethyl)naphthalene serves as a precursor in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are crucial in the development of core-substituted 1,4,5,8-naphthalene diimides (cNDIs). These cNDIs have wide applications in materials and supramolecular chemistry due to their unique electronic properties. The synthesis involves the use of NaBr and oleum under atmospheric pressure, focusing on optimizing reaction conditions to achieve selective bromination and high yields of the desired derivatives (Ping, 2012).
Generation and Interception of Isobenzofurans : This compound is utilized in generating naphthalene derivatives through a mechanism involving the displacement of bromide by the neighboring carbonyl group, leading to 1-phenylisobenzofuran formation. This intermediate then undergoes cycloaddition and subsequent aromatization, resulting in complex naphthalene structures. This process showcases the compound's role in synthetic organic chemistry, particularly in the synthesis of intricate organic molecules (Faragher & Gilchrist, 1976).
Two-Photon Laser-Induced Chemistry : In the field of photochemistry, 1-Bromo-2-(bromomethyl)naphthalene is used to study two-photon laser-induced reactions, particularly focusing on the generation of intermediate monoradicals and their subsequent transformation into acenaphthene through a two-photon process. This research is pivotal in understanding the photophysical and photochemical behaviors of brominated naphthalenes under various excitation conditions, offering insights into the applications of laser photolysis in synthetic chemistry (Ouchi, Koga, & Adam, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOCXIHYIQHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191210 | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(bromomethyl)naphthalene | |
CAS RN |
37763-43-2 | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37763-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037763432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37763-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-bromo-2-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-(bromomethyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4ZZQ55KVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

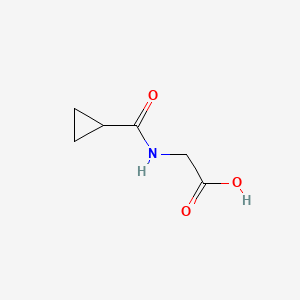
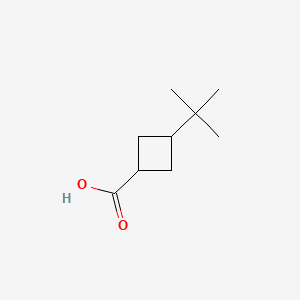

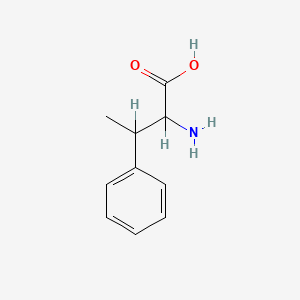
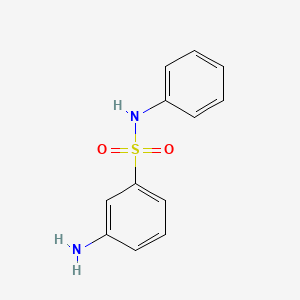
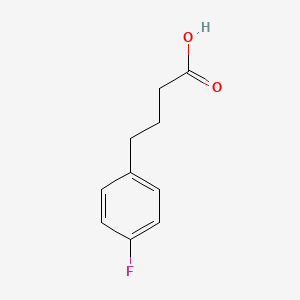
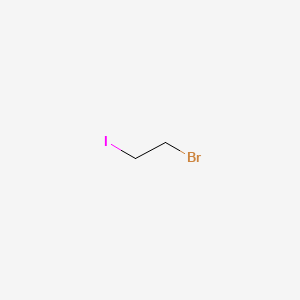
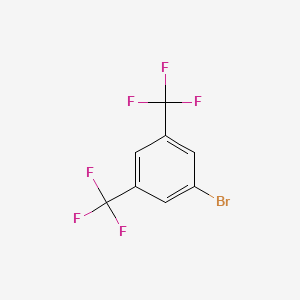
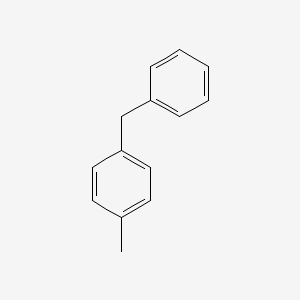
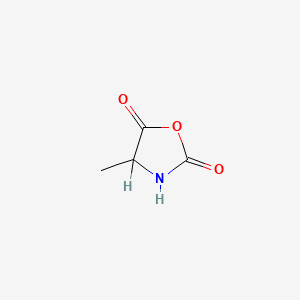
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)
